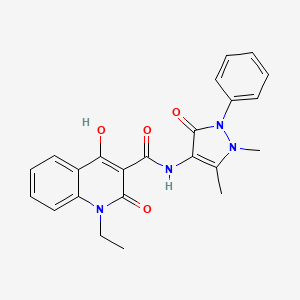
4-hydroxy-3,7-dinitro-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-3,7-dinitro-2(1H)-quinolinone (HDNO) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. HDNO is a nitric oxide (NO) donor, which means that it releases NO in a controlled manner. NO is an important signaling molecule in the body, involved in a variety of physiological processes. The controlled release of NO by HDNO can be used to study the effects of NO on different systems in the body.
作用機序
The mechanism of action of 4-hydroxy-3,7-dinitro-2(1H)-quinolinone is complex and not fully understood. 4-hydroxy-3,7-dinitro-2(1H)-quinolinone releases NO in a controlled manner, which can activate a variety of signaling pathways in the body. The exact mechanisms by which 4-hydroxy-3,7-dinitro-2(1H)-quinolinone exerts its effects are still being studied.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-hydroxy-3,7-dinitro-2(1H)-quinolinone are varied and depend on the system being studied. In cardiovascular research, 4-hydroxy-3,7-dinitro-2(1H)-quinolinone has been shown to improve endothelial function and reduce blood pressure. In cancer research, 4-hydroxy-3,7-dinitro-2(1H)-quinolinone has been shown to induce apoptosis (programmed cell death) in cancer cells. 4-hydroxy-3,7-dinitro-2(1H)-quinolinone has also been studied in the context of neurodegenerative diseases, where it has been shown to have neuroprotective effects.
実験室実験の利点と制限
The advantages of using 4-hydroxy-3,7-dinitro-2(1H)-quinolinone in lab experiments include its controlled release of NO, which allows for precise dosing and timing of experiments. 4-hydroxy-3,7-dinitro-2(1H)-quinolinone is also stable and can be stored for long periods of time. However, the synthesis of 4-hydroxy-3,7-dinitro-2(1H)-quinolinone is complex and requires specialized knowledge and equipment. Additionally, the effects of 4-hydroxy-3,7-dinitro-2(1H)-quinolinone can be difficult to interpret, as NO has a wide range of effects on different systems in the body.
将来の方向性
There are many potential future directions for research involving 4-hydroxy-3,7-dinitro-2(1H)-quinolinone. One area of research is in the development of new therapeutic agents for cardiovascular disease and cancer. 4-hydroxy-3,7-dinitro-2(1H)-quinolinone has shown promise as a therapeutic agent in preclinical studies, and further research is needed to determine its potential in humans. Another area of research is in the study of the effects of NO on the immune system. NO has been shown to play a role in the regulation of immune function, and the controlled release of NO by 4-hydroxy-3,7-dinitro-2(1H)-quinolinone could be used to study these effects. Finally, there is potential for the development of new synthetic NO donors based on the structure of 4-hydroxy-3,7-dinitro-2(1H)-quinolinone. These compounds could be designed to have specific effects on different systems in the body, and could be used to study the role of NO in a variety of physiological processes.
合成法
4-hydroxy-3,7-dinitro-2(1H)-quinolinone can be synthesized using a variety of methods, including the reaction of 3,7-dinitro-2(1H)-quinolinone with hydroxylamine. The resulting compound is then further modified to produce the final product. The synthesis of 4-hydroxy-3,7-dinitro-2(1H)-quinolinone is a complex process that requires specialized knowledge and equipment.
科学的研究の応用
4-hydroxy-3,7-dinitro-2(1H)-quinolinone has been used in a variety of scientific research applications. One of the most promising areas of research is in the study of cardiovascular disease. NO is known to play a role in the regulation of blood pressure and vascular tone, and the controlled release of NO by 4-hydroxy-3,7-dinitro-2(1H)-quinolinone can be used to study the effects of NO on these processes. 4-hydroxy-3,7-dinitro-2(1H)-quinolinone has also been used in the study of cancer, where it has shown potential as a therapeutic agent.
特性
IUPAC Name |
4-hydroxy-3,7-dinitro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O6/c13-8-5-2-1-4(11(15)16)3-6(5)10-9(14)7(8)12(17)18/h1-3H,(H2,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOGPGRZRLTBCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C(=C2O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dinitroquinoline-2,4-diol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



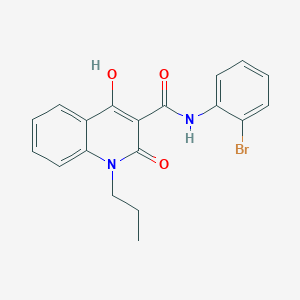
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913270.png)
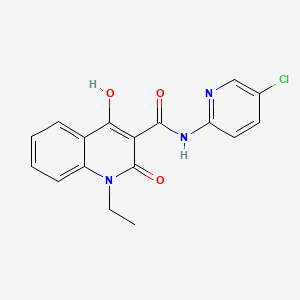
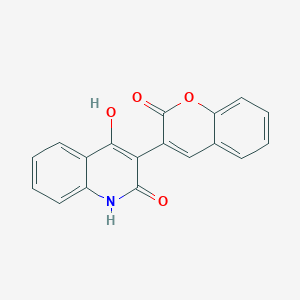

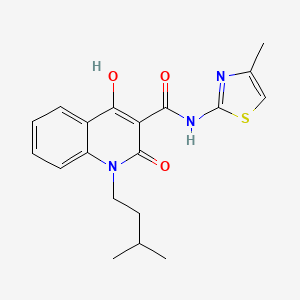
![7-amino-4-hydroxy-2-oxo-9-phenyl-1,2-dihydropyrido[2',3':4,5]thieno[2,3-b]pyridine-8-carbonitrile](/img/structure/B5913304.png)
![N-[2-(aminocarbonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913323.png)
![2-(benzylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5913331.png)
![5,7-dihydroxy-2-[(4-methoxyphenyl)amino]thieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5913336.png)

